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Compound of Interest

Compound Name: rac 5-Keto Fluvastatin

cat. No.: B024276

An In-depth Technical Guide to the Chemical Properties of 5-Keto Fluvastatin

Introduction

In the landscape of pharmaceutical development and manufacturing, the characterization of
impurities and degradation products is as critical as the analysis of the active pharmaceutical
ingredient (API) itself. 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D, represents
a significant process-related impurity and degradation product of Fluvastatin, a synthetic HMG-
CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] Understanding the
chemical properties of this molecule is paramount for developing robust analytical methods,
ensuring drug product stability, and complying with stringent regulatory standards set by bodies
like the ICH.

This guide provides a comprehensive overview of the chemical properties of 5-Keto
Fluvastatin, designed for researchers, analytical scientists, and drug development
professionals. We will delve into its physicochemical characteristics, stability, spectroscopic
profile, and chromatographic analysis, offering field-proven insights into its behavior and
characterization.

Chemical Identity and Physicochemical Properties

5-Keto Fluvastatin is structurally similar to its parent compound, Fluvastatin, with the key
difference being the oxidation of the hydroxyl group at the C5 position of the heptenoic acid
side chain to a ketone. This seemingly minor modification significantly alters its polarity and
potential for intermolecular interactions.
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The fundamental identifiers and physicochemical properties of 5-Keto Fluvastatin are

summarized below.

Property Value Source(s)
(E)-7-[3-(4-fluorophenyl)-1-
ropan-2-ylindol-2-yl]-3-
IUPAC Name brop y i . [1]
hydroxy-5-oxohept-6-enoic
acid
rac 5-Keto Fluvastatin,
Synonyms Fluvastatin EP Impurity D, 3- [1][2]
Hydroxy-5-keto fluvastatin
CAS Number 1160169-39-0 [1]I3]
Molecular Formula C24H24FNOa4 [11[3]
Molecular Weight 409.45 g/mol [3]
Appearance Yellow to Dark Yellow Solid [2]
Melting Point >160°C [2]
pKa (Predicted) 4.20+0.10 [2]
XLogP3 (Predicted) 3.4 [1]

Solubility and Stability

The solubility and stability profile of an impurity is critical for its isolation, storage, and for

developing appropriate analytical methods.

Solubility Profile

5-Keto Fluvastatin is a sparingly soluble compound. Its solubility is a key consideration for

sample preparation in chromatographic analysis.
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Solvent Solubility Source(s)
Chloroform Slightly Soluble [2]
DMSO Slightly Soluble [2]
Methanol Slightly Soluble [2]
Methanol-DMSO Soluble [3]

Causality Insight: The presence of both polar (carboxylic acid, hydroxyl, ketone) and non-polar
(indole, fluorophenyl) moieties results in limited solubility in a wide range of common solvents.
A mixture of solvents, such as Methanol-DMSO, is often required to achieve complete
dissolution for analysis.[3]

Stability and Storage

5-Keto Fluvastatin is reported to be hygroscopic.[2] Proper handling and storage are essential
to maintain its integrity as a reference standard.

» Storage Conditions: Store at -20°C in a freezer under an inert atmosphere.[2]

e Handling: Due to its hygroscopic nature, it should be handled in a controlled environment
(e.g., a glovebox with low humidity) to prevent water absorption, which could affect its purity
and mass determination.

Formation Pathway

5-Keto Fluvastatin is not a synthetic target for therapeutic use but rather an impurity that arises
during the synthesis or, more commonly, through the degradation of Fluvastatin. Forced
degradation studies, which intentionally stress an APl under various conditions (acid, base,
oxidation, heat, light), are crucial for identifying potential degradation products like 5-Keto
Fluvastatin.[4][5] The formation involves the selective oxidation of the secondary alcohol at the
C5 position to a ketone.
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Fluvastatin
(5-Hydroxy Group)

Oxidative Stress
(e.g., H202, light, heat)

5-Keto Fluvastatin
(5-Oxo Group)

Click to download full resolution via product page

Caption: Formation of 5-Keto Fluvastatin from Fluvastatin via oxidation.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 5-Keto Fluvastatin are not widely published, its structure
allows for the confident prediction of key spectroscopic features. Commercial suppliers of this
reference standard confirm the availability of such data upon purchase.[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
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. Predicted Wavenumber .
Functional Group ( 1 Rationale
cm-

Presence of the C3-hydroxyl
group.

O-H Stretch (Alcohol) ~3400 (broad)

Characteristic broad
O-H Stretch (Carboxylic Acid) ~3300-2500 (very broad) absorption of a hydrogen-
bonded carboxylic acid dimer.

] ] Carbonyl stretch of the
C=0 Stretch (Carboxylic Acid) ~1710 ] ]
carboxylic acid.

Carbonyl stretch of the a,[3-
C=0 Stretch (Ketone) ~1685 unsaturated ketone in the side
chain.

Alkene stretch conjugated with

C=C Stretch (Alkene) ~1630
the ketone.
) Phenyl and indole ring
C=C Stretch (Aromatic) ~1600, 1500 o
vibrations.
Strong absorption from the
C-F Stretch ~1220

fluorophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

» 1H NMR: Key expected signals include the isopropyl methyl protons (doublet, ~1.5 ppm),
protons on the heptenoic acid chain (multiplets between 2.5-4.5 ppm), the vinyl protons
(doublets, ~6.5-7.5 ppm), and the aromatic protons from the indole and fluorophenyl rings
(multiplets, ~7.0-8.0 ppm). The absence of a proton signal corresponding to the C5 position
(which would be a carbinol proton in Fluvastatin) is a key indicator of oxidation.

e 13C NMR: The most downfield signal would be the ketone carbonyl carbon (C5) at ~198-205
ppm. The carboxylic acid carbonyl (C1) would appear around 175-180 ppm. Aromatic
carbons would resonate in the 110-165 ppm range, while the aliphatic carbons of the side
chain would be found in the upfield region (30-80 ppm).
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation patterns.

e Molecular lon: In high-resolution MS (HRMS), the protonated molecule [M+H]* would have
an exact mass of approximately 410.1762, confirming the elemental composition
C24H25FNOa™.

o Key Fragmentation: The fragmentation of 5-Keto Fluvastatin under collision-induced
dissociation (CID) would likely involve characteristic losses. Cleavage of the C-C bonds
adjacent to the ketone is a common fragmentation pathway for ketones.[7] We can predict
cleavages on either side of the C5-keto group, as well as losses of water (H20) from the C3-
hydroxyl group and the loss of the carboxylic acid group (COOH).

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the
quantitative analysis of 5-Keto Fluvastatin. A well-developed, stability-indicating method can
effectively separate it from Fluvastatin and other related impurities.[8][9][10]

Sample Preparation HPLC System
API or Dissolve in Filter (0.45 um) Autosampler C18 Column UV Detector Data Acquisition
Formulation Sample Methanol/Water A (Inject 20 pL) (e.g., 250 x 4.6 mm, 5 um) (e.g., 242 nm) & Processing

Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of 5-Keto Fluvastatin.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on published literature for the analysis of
Fluvastatin and its impurities.[9][10] Method validation according to ICH guidelines is
mandatory for use in a regulated environment.
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. Instrumentation:

HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/Vis or
Photodiode Array (PDA) detector.

. Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 um
particle size).[10]

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen
orthophosphate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile and/or
methanol). A common starting point could be a ratio like Methanol:Water (80:20, v/v).[10]

Flow Rate: 1.0 mL/min.[10]

Detection Wavelength: 242 nm or 305 nm, where both Fluvastatin and its impurities show
significant absorbance.[9]

Column Temperature: Ambient or controlled at 30°C.
Injection Volume: 10-20 pL.
. Standard and Sample Preparation:

Standard Preparation: Accurately weigh and dissolve 5-Keto Fluvastatin reference standard
in a suitable diluent (e.g., mobile phase or a methanol/water mixture) to a final concentration
of approximately 5-10 pg/mL.

Sample Preparation: Accurately weigh the Fluvastatin APl or powdered dosage form and
dissolve in the diluent to achieve a target concentration of the main analyte (e.g., 1 mg/mL).
The concentration of impurities will be relative to this.

System Suitability: Prepare a solution containing Fluvastatin and known impurities (including
5-Keto Fluvastatin) to verify the resolution, tailing factor, and reproducibility of the system.

. Analysis and Data Interpretation:
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« Inject the blank (diluent), system suitability solution, standard, and sample solutions.

« Identify the 5-Keto Fluvastatin peak in the sample chromatogram by comparing its retention
time with that of the reference standard.

o Quantify the impurity using the peak area response, typically by comparison to the standard
or as a percentage relative to the main Fluvastatin peak.

Trustworthiness and Self-Validation: The inclusion of a system suitability solution containing
both the API and the impurity is a self-validating step. It ensures that the chromatographic
system can adequately separate the compounds on the day of analysis, confirming the
method's specificity and providing confidence in the quantitative results.

Conclusion

5-Keto Fluvastatin is a critical impurity whose chemical properties must be thoroughly
understood for the safe and effective development of Fluvastatin drug products. Its identity,
physicochemical characteristics, and formation pathway inform the development of robust
analytical controls. The predictive spectroscopic data and detailed chromatographic protocols
outlined in this guide provide a strong foundation for researchers and scientists to detect,
quantify, and control this impurity, thereby ensuring the quality and stability of the final
pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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